

# In-Depth Technical Guide to the Physical Properties of MOM-Protected Binaphthol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

2,2'-

Compound Name: **BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE**

Cat. No.: **B135394**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This widely used protecting group strategy is crucial in multi-step organic syntheses, particularly in the development of chiral ligands and pharmaceutical intermediates. This document compiles essential data on the physical characteristics, synthesis, and spectroscopic properties of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl to support its effective application in research and development.

## Core Physical Properties

MOM-protected BINOL is a white to light yellow crystalline solid at room temperature. The introduction of the MOM groups significantly alters the physical properties of the parent BINOL molecule, rendering it more soluble in a wider range of organic solvents and modifying its melting point.

## Quantitative Physical Data

The following table summarizes the key physical properties of the enantiomers of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

| Property          | (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl            | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |
|-------------------|-------------------------------------------------------------|--------------------------------------------------|
| Molecular Formula | C <sub>24</sub> H <sub>22</sub> O <sub>4</sub>              | C <sub>24</sub> H <sub>22</sub> O <sub>4</sub>   |
| Molecular Weight  | 374.43 g/mol                                                | 374.43 g/mol                                     |
| Melting Point     | 101-105 °C[1]                                               | 100-104 °C[2]                                    |
| Optical Rotation  | [ $\alpha$ ] <sub>20</sub> /D +92° (c = 1 in chloroform)[1] | [ $\alpha$ ] -85° (c = 0.22 in chloroform)[3]    |
| Boiling Point     | 477.8 ± 45.0 °C (Predicted)[3]                              | 477.8 ± 45.0 °C (Predicted)                      |
| Density           | 1.182 ± 0.06 g/cm <sup>3</sup> (Predicted)                  | 1.182 ± 0.06 g/cm <sup>3</sup> (Predicted)[4]    |
| Appearance        | White to light yellow crystalline powder                    | White to light yellow crystalline powder         |

Note: Predicted values are calculated based on computational models and may differ from experimental values.

## Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

### Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure involves the protection of the hydroxyl groups of (R)-BINOL using chloromethyl methyl ether in the presence of a non-nucleophilic base.

Materials:

- (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
- Anhydrous Dichloromethane (DCM)

- N,N-Diisopropylethylamine (DIPEA)
- Chloromethyl methyl ether (MOM-Cl)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- 5% aqueous Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane
- Ethyl acetate

#### Procedure:

- To a suspension of (R)-BINOL (1.0 eq) in anhydrous dichloromethane, add N,N-diisopropylethylamine (3.5 eq) at 0 °C under an inert atmosphere.
- Slowly add chloromethyl methyl ether (3.8 eq) to the mixture.
- Allow the reaction to warm to room temperature and stir for approximately 19 hours, monitoring the progress by thin-layer chromatography (TLC).[\[5\]](#)
- Upon completion, quench the reaction by pouring the mixture into deionized water.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with 1 M HCl and 5% aqueous  $\text{NaHCO}_3$ .  
[\[5\]](#)
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield the desired product as a solid.[\[5\]](#)

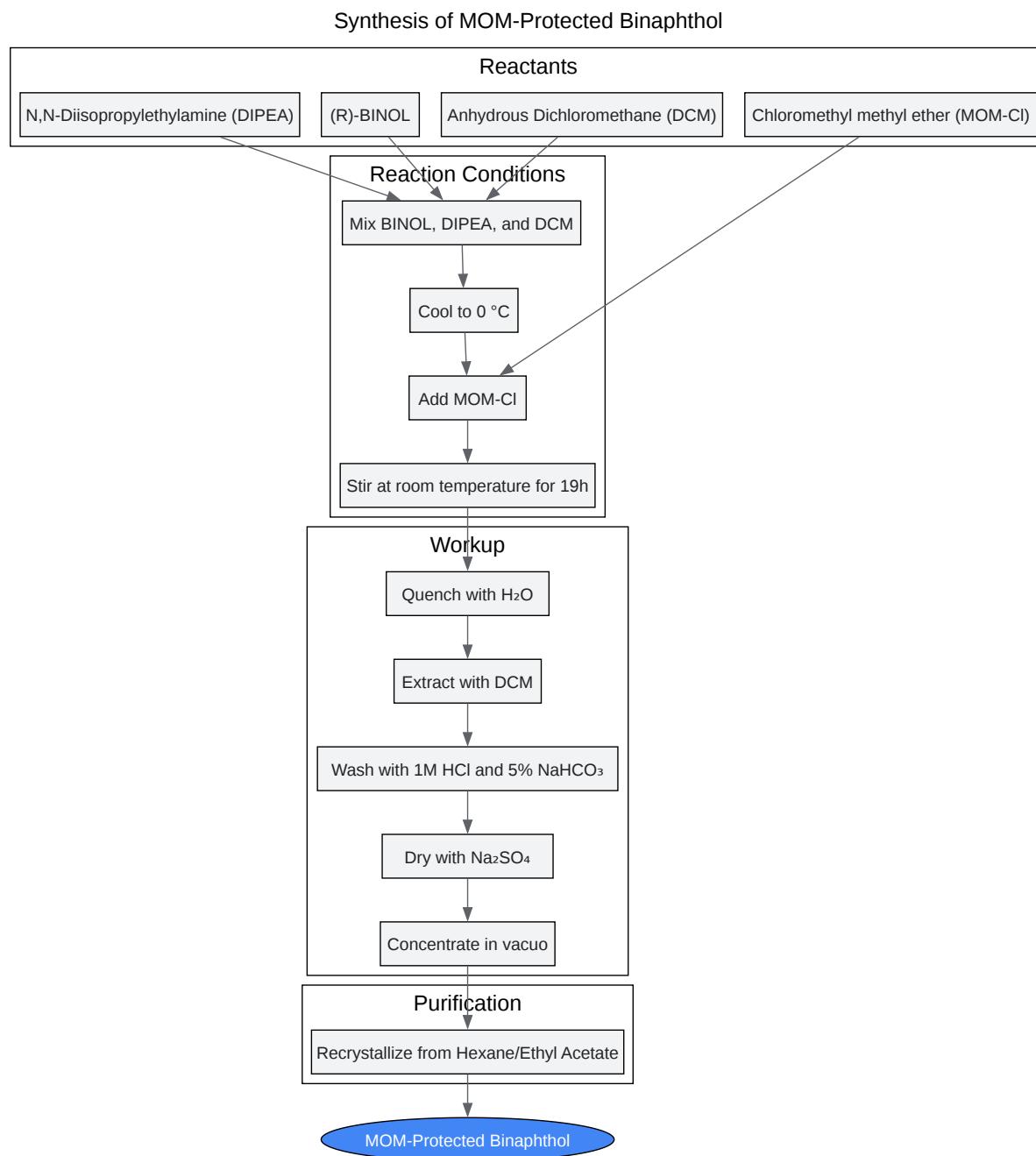
## Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of MOM-protected binaphthol. While a complete set of assigned experimental spectra for the parent compound is not readily available in the literature, data for closely related, substituted analogs provides valuable reference points.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

The following NMR data is for a 3-methyl substituted derivative, 2,2'-Bis(methoxymethoxy)-3-methyl-1,1'-binaphthyl, in CDCl<sub>3</sub>. The presence of the MOM protecting groups is characterized by signals for the methoxy (OCH<sub>3</sub>) and methylene (OCH<sub>2</sub>O) protons and carbons.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 2.58 (s, 3H, CH<sub>3</sub>), 2.89 (s, 3H, OCH<sub>3</sub>), 3.16 (s, 3H, OCH<sub>3</sub>), 4.55 (d, J=5.6 Hz, 1H, OCH<sub>2</sub>O), 4.64 (d, J=5.6 Hz, 1H, OCH<sub>2</sub>O), 5.01 (d, J=6.8 Hz, 1H, OCH<sub>2</sub>O), 5.12 (d, J=7.2 Hz, 1H, OCH<sub>2</sub>O), 7.12–7.36 (m, 6H, ArH), 7.57 (d, J=8.8 Hz, 1H, ArH), 7.80 (d, J=8.8 Hz, 2H, ArH), 7.86 (d, J=8.0 Hz, 1H, ArH), 7.95 (d, J=9.2 Hz, 1H, ArH).
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 17.9 (CH<sub>3</sub>), 55.9 (OCH<sub>3</sub>), 56.5 (OCH<sub>3</sub>), 95.0 (OCH<sub>2</sub>O), 98.7 (OCH<sub>2</sub>O), 116.7, 121.2, 124.1, 124.8, 125.1, 125.3, 125.7, 125.7, 126.6, 127.1, 127.8, 129.5, 129.7, 131.1, 131.6, 132.8, 134.1, 152.8, 153.1 (ArC).


### Infrared (IR) Spectroscopy:

An experimental IR spectrum for MOM-protected binaphthol is not widely published. However, the expected characteristic peaks would include:

- C-H stretching (aromatic): ~3100-3000 cm<sup>-1</sup>
- C-H stretching (aliphatic, from MOM group): ~2950-2850 cm<sup>-1</sup>
- C=C stretching (aromatic): ~1600 and 1500 cm<sup>-1</sup>
- C-O stretching (ether, from MOM group and aryl ether): A strong, broad band in the region of ~1250-1000 cm<sup>-1</sup>

## Visualizations

# Experimental Workflow for the Synthesis of MOM-Protected Binaphthol



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of MOM-protected binaphthol.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. (R)-(+)-2,2 -Bis(methoxymethoxy)-1,1 -binaphthalene 97 173831-50-0 [sigmaaldrich.com]
- 2. 2,2'-Bis(methoxymethoxy)-3-methyl-1,1'-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. cris.unibo.it [cris.unibo.it]
- 5. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of MOM-Protected Binaphthol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135394#physical-properties-of-mom-protected-binaphthol]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)